Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate
Overview
Description
Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate is a chemical compound with the CAS Number: 192513-59-0. It has a molecular weight of 355.78 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H14ClNO4/c1-2-25-19(24)15-10-21-16-13(8-12(20)9-14(16)18(15)23)17(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,21,23) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 355.78 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis of Novel Derivatives
A study by Gao et al. (2011) describes the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate. These compounds were synthesized via a one-pot reaction and have potential applications in various fields of organic chemistry (Gao, Liu, Jiang, & Li, 2011).
Anticoccidial Activities
Wan Yu-liang (2012) conducted a study on the synthesis of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates, which demonstrated anticoccidial activity against Eimeria in chicken's diet. This indicates its potential use in veterinary medicine and animal health (Wan Yu-liang, 2012).
Photodiode Applications
Elkanzi et al. (2020) synthesized a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and prepared thin films for use in photodiodes. This study highlights the potential of such compounds in the development of organic photodiodes and related optical technologies (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Antimycobacterial Properties
Venugopala et al. (2020) evaluated a series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates for their anti-tubercular activities. The study revealed significant anti-tuberculosis activity, indicating the potential of these compounds in treating tuberculosis (Venugopala et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 8-benzoyl-6-chloro-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-2-25-19(24)15-10-21-16-13(8-12(20)9-14(16)18(15)23)17(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSFJSUIVYNDOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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